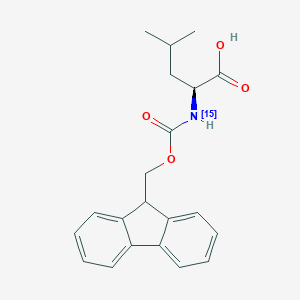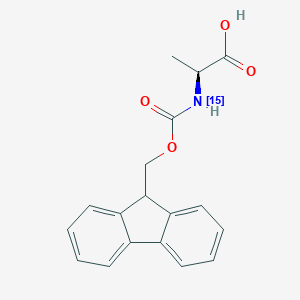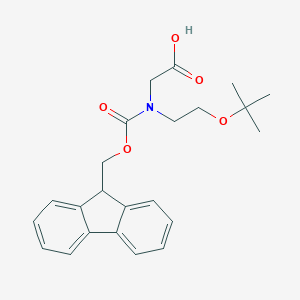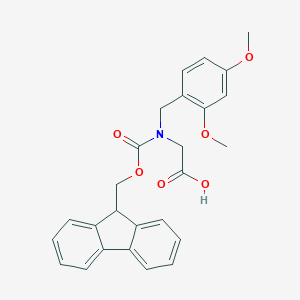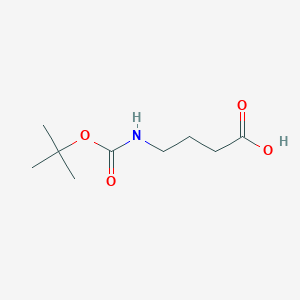
Boc-GABA-OH
Übersicht
Beschreibung
Boc-GABA-OH: 4-(tert-Butoxycarbonylamino)buttersäure , ist ein Derivat der Gamma-Aminobuttersäure (GABA). Es wird häufig in der Peptidsynthese als Schutzgruppe für die Aminofunktion von GABA verwendet. Die Verbindung hat die Summenformel C9H17NO4 und ein Molekulargewicht von 203,24 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Boc-GABA-OH wird typischerweise durch die Reaktion von Gamma-Aminobuttersäure mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid oder Triethylamin synthetisiert. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur durchgeführt .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenreaktionen zu minimieren und die Effizienz der Synthese zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Boc-GABA-OH unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Entschützung: Trifluoressigsäure, Salzsäure.
Hauptprodukte:
Entschützung: Gamma-Aminobuttersäure.
Kupplung: Peptide, die Gamma-Aminobuttersäurereste enthalten.
Wissenschaftliche Forschungsanwendungen
Boc-GABA-OH wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie, umfassend eingesetzt:
Chemie: Es ist ein wichtiges Zwischenprodukt bei der Synthese von Peptiden und anderen komplexen Molekülen.
Biologie: this compound wird beim Studium von Neurotransmittern und ihren Rezeptoren verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet hauptsächlich seine Rolle als Schutzgruppe in der Peptidsynthese. Die Boc-Gruppe schützt die Aminofunktion von Gamma-Aminobuttersäure während chemischer Reaktionen und verhindert so unerwünschte Nebenreaktionen. Nach Beendigung der gewünschten Reaktionen kann die Boc-Gruppe unter sauren Bedingungen entfernt werden, um die freie Aminogruppe zu ergeben .
Wirkmechanismus
The mechanism of action of Boc-GABA-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function of gamma-aminobutyric acid during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amino group .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Fmoc-GABA-OH: Eine weitere Schutzgruppe für Gamma-Aminobuttersäure, die die Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe verwendet.
Boc-β-Ala-OH: Eine ähnliche Verbindung, bei der die Boc-Gruppe die Aminofunktion von Beta-Alanin schützt.
Boc-Abu-OH: Eine Verbindung, bei der die Boc-Gruppe die Aminofunktion von 4-Aminobuttersäure schützt.
Einzigartigkeit: Boc-GABA-OH ist einzigartig in seiner spezifischen Anwendung zur Schutz der Aminofunktion von Gamma-Aminobuttersäure. Seine Stabilität unter basischen Bedingungen und seine einfache Entfernung unter sauren Bedingungen machen es zu einer bevorzugten Wahl in der Peptidsynthese .
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDJWBGOQFTDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304045 | |
| Record name | n-boc-gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-38-9 | |
| Record name | 57294-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-boc-gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B557976.png)
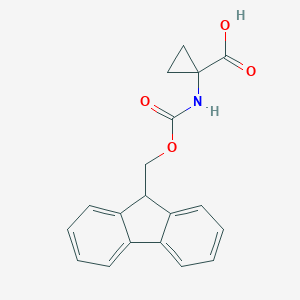
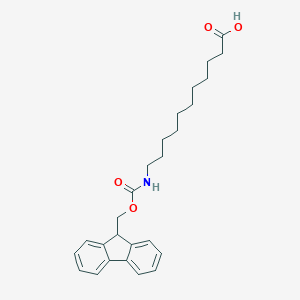
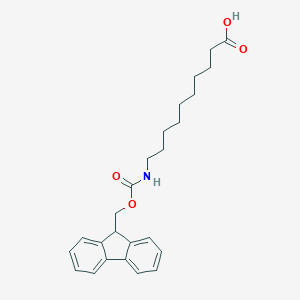

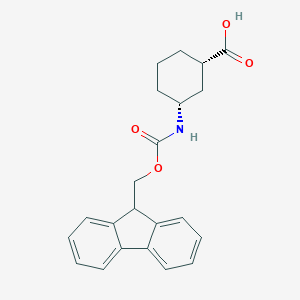
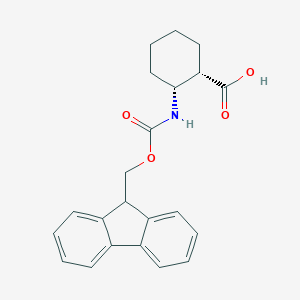
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
